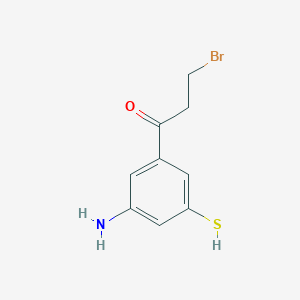

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

CAS No.:

Cat. No.: VC18819942

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNOS |

|---|---|

| Molecular Weight | 260.15 g/mol |

| IUPAC Name | 1-(3-amino-5-sulfanylphenyl)-3-bromopropan-1-one |

| Standard InChI | InChI=1S/C9H10BrNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2 |

| Standard InChI Key | ITGWAPKNDUZDBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1N)S)C(=O)CCBr |

Introduction

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is an organic compound with a unique structure that combines an amino group, a mercapto group (-SH), and a bromopropanone moiety. Its chemical properties and reactivity make it a versatile compound for applications in chemistry, biology, and materials science.

Key Identifiers:

Structural Features

The compound features:

-

A bromopropanone group, which is reactive in nucleophilic substitution reactions.

-

A mercapto group (-SH), known for its ability to form disulfides or interact with metal ions.

-

An amino group (-NH2), which enhances its potential for hydrogen bonding and reactivity in condensation reactions.

Synthesis and Preparation

Synthetic Route:

The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one typically involves:

-

Reacting 3-amino-5-mercaptobenzene with 3-bromopropanone.

-

Using solvents such as ethanol or methanol to facilitate the reaction.

-

Employing bases like sodium hydroxide or potassium carbonate as catalysts.

-

Conducting the reaction at temperatures between 50–70°C for several hours.

Industrial Scale Production:

For industrial purposes:

-

Continuous flow reactors are used to enhance yield.

-

Purification is achieved through recrystallization or chromatography methods.

Chemical Reactions

The compound exhibits diverse reactivity due to its functional groups:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Disulfides, sulfonic acids |

| Reduction | Sodium borohydride, LiAlH4 | Alcohols |

| Substitution | Nucleophiles (amines, thiols) + base | Amines, ethers |

Applications

Scientific Research:

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one serves as a precursor in the synthesis of complex molecules and materials.

Biological Studies:

Its reactivity allows it to act as a biochemical probe or potential inhibitor in enzymatic reactions.

Medicinal Chemistry:

Preliminary studies suggest its potential in developing anticancer and antimicrobial agents.

Industrial Use:

It is explored for corrosion inhibitors and functional materials due to its mercapto group's affinity for metal surfaces .

Safety Information

According to the Material Safety Data Sheet (MSDS):

-

The compound is primarily used in laboratory settings.

-

It does not exhibit significant hazards under normal handling conditions but should be stored away from oxidizing agents .

Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| 1-(3-Amino-5-hydrazino)phenyl derivatives | Known for Schiff base formation with biological activity |

| 3-Amino-5-mercapto-triazoles | Effective corrosion inhibitors |

| 1-(3-Amino)-4-sulfanylphenyl derivatives | Similar reactivity but lacks bromopropanone moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume